3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound features a bicyclic [1,3]thiazolo[3,2-a]pyrimidine core with a 5-oxo group, a 3-methyl substituent, and a carboxamide moiety linked to a 1-methylpyrazole ring. The thiazolopyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications .
Properties
Molecular Formula |
C12H11N5O2S |
|---|---|
Molecular Weight |
289.32 g/mol |
IUPAC Name |
3-methyl-N-(1-methylpyrazol-4-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C12H11N5O2S/c1-7-6-20-12-13-4-9(11(19)17(7)12)10(18)15-8-3-14-16(2)5-8/h3-6H,1-2H3,(H,15,18) |
InChI Key |
SVOABEGLPFGJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CN(N=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.
Construction of the Thiazole Ring: The pyrazole derivative is then reacted with a thioamide to form the thiazole ring. This step often requires heating and the presence of a base such as potassium carbonate.
Cyclization to Form the Pyrimidine Ring: The intermediate is then subjected to cyclization with a suitable reagent, such as a carbodiimide, to form the pyrimidine ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring undergoes nucleophilic substitution at position 2 or 5 under basic conditions.
Mechanistic Insight :
The electron-deficient thiazole ring facilitates attack by nucleophiles, with regioselectivity influenced by steric and electronic factors .
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Application : Hydrolyzed derivatives show enhanced solubility for biological testing.
Alkylation/Acylation of the Pyrazole Nitrogen
The 1-methylpyrazole substituent undergoes alkylation or acylation at the N–H position (if demethylated).
Note : Demethylation of the pyrazole requires harsh conditions (e.g., BBr₃ in CH₂Cl₂) .
Cycloaddition Reactions
The thiazolo-pyrimidine core participates in [4+2] cycloadditions with dienophiles.
Mechanistic Pathway :
The electron-rich thiazole ring acts as a diene, reacting with electron-deficient dienophiles .
Biological Target Interactions
The compound interacts with enzymes via hydrogen bonding and π-π stacking.
Implications : Modifications to the carboxamide or pyrazole group enhance selectivity for kinase vs. gyrase targets .
Oxidation of the Thiazole Ring
Controlled oxidation modifies the sulfur atom in the thiazole ring.
Stability : S-Oxides are prone to further oxidation under prolonged conditions .
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of this compound lie in anticancer , antimicrobial , and anti-inflammatory research.
Anticancer Activity
Research indicates that 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits promising anticancer properties. It is believed to inhibit specific enzymes and pathways involved in cancer cell proliferation. For instance:
- Mechanism of Action : The compound may inhibit key enzymes related to tumor growth and cell division. Studies suggest that its structural features enhance binding affinity to these enzymes, potentially leading to reduced cancer cell viability.
- Case Studies : In vitro assays have shown that derivatives of similar compounds effectively inhibit growth in various cancer cell lines, indicating a potential for development as a therapeutic agent .
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties:
- Target Pathogens : Preliminary studies suggest activity against pathogens such as Mycobacterium tuberculosis. The structural similarities with known effective compounds indicate potential efficacy against antibiotic-resistant strains.
- Research Findings : In one study, derivatives were tested against Mycobacterium tuberculosis, revealing IC50 values that suggest effective antimicrobial action. This highlights the compound's potential role in treating infections where conventional therapies fail .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is also being explored:
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. Molecular docking studies have suggested favorable interactions with these targets .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazolo[3,2-a]pyrimidine core followed by functionalization at various positions:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Nucleophilic Substitution | Formation of the thiazole ring |
| 2 | Acylation | Introduction of carboxamide group |
| 3 | Cyclization | Formation of the pyrimidine structure |
Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to the disruption of key biological pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Table 1: Key Structural Differences and Similarities
Key Observations :
- Substituent Effects : Sulfonamide derivatives (e.g., 6a,b in ) exhibit higher polarity and acidity (pKa ~10–11) than carboxamides (pKa ~15–16), impacting solubility and membrane permeability . The pyrazole substituent in the target compound may enhance metabolic stability relative to phenyl groups .
Key Observations :
- The target compound’s synthesis likely parallels methods in , substituting sulfonamides with pyrazole-4-amine derivatives under similar reflux conditions .
- Higher yields (70–85%) are achieved for sulfonamide derivatives due to the stability of sulfonyl intermediates, whereas carboxamide syntheses may require stringent anhydrous conditions .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
Biological Activity
The compound 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₄N₄O₂S
- Molecular Weight : 286.35 g/mol
Structural Features
The compound features a thiazole ring fused to a pyrimidine structure, which is known to contribute to various biological activities. The presence of the pyrazole moiety enhances its pharmacological profile by potentially interacting with multiple biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Antitumor Effects
In a study conducted by Evren et al. (2019), thiazole-containing compounds demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells. The lead compound in their series exhibited an IC₅₀ value of 12 µM, suggesting promising anticancer activity that could be related to the structural similarities with our compound of interest .
Neuropharmacological Activity
The compound's potential as a neuroprotective agent is also noteworthy. Thiazoles have been implicated in anticonvulsant activities, which may be attributed to their ability to modulate neurotransmitter systems.
Case Study: Anticonvulsant Activity
A study reported that thiazole derivatives showed significant anticonvulsant effects in picrotoxin-induced seizure models. Compounds with similar thiazolo-pyrimidine structures were found to have median effective doses (ED₅₀) below 20 mg/kg, indicating their potential for further development as anticonvulsants .
Targeting Kinases
The compound may exert its biological effects by inhibiting specific kinases involved in cell signaling pathways. For example, similar compounds have been identified as inhibitors of c-Met and other receptor tyrosine kinases, which play critical roles in tumor growth and metastasis .
Modulation of Apoptotic Pathways
Thiazole derivatives are known to activate apoptotic pathways in cancer cells. The presence of the carboxamide group in our compound may enhance its ability to induce apoptosis through mitochondrial pathways .
Research Findings Summary Table
Q & A
Q. What are the common synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives like this compound?
Thiazolo[3,2-a]pyrimidine scaffolds are typically synthesized via cyclocondensation reactions. A validated method involves reacting ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate with amines under reflux in aprotic solvents (e.g., DMF or DMSO). For example, ethyl carboxylate intermediates can undergo nucleophilic substitution with substituted pyrazole amines (e.g., 1-methyl-1H-pyrazol-4-amine) to form the carboxamide moiety . Key steps include:
- Cyclization : Using K₂CO₃ as a base to facilitate nucleophilic attack.
- Purification : Column chromatography with gradients of ethyl acetate/hexane.
Yields typically range from 50–70%, with purity confirmed via HPLC (≥98%) .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry, particularly distinguishing between thiazolo and pyrimidine ring protons. For example, the methyl group on the pyrazole resonates at δ ~3.8 ppm .
- IR Spectroscopy : Carboxamide C=O stretches appear at ~1650–1680 cm⁻¹, while the thiazolo ring’s C-S bond shows peaks at ~680–720 cm⁻¹ .
- X-ray Diffraction : Resolves spatial configurations, especially for hydrogenated thiazole moieties .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., m/z calculated for C₁₄H₁₃N₅O₂S: 339.08) .
Q. How should researchers handle stability and storage of this compound?
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the carboxamide group.
- Stability : Susceptible to degradation in acidic/basic conditions; monitor via TLC (silica gel, ethyl acetate mobile phase) .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s bioactivity?
SAR studies require systematic modification of substituents:
- Pyrazole Ring : Replace the 1-methyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on target binding .
- Thiazolo Moiety : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 3 to enhance electrophilicity .
- Carboxamide Linker : Replace with sulfonamide or urea to evaluate hydrogen-bonding interactions.
Methodology :
Synthesize analogs via parallel combinatorial chemistry .
Test in vitro (e.g., enzyme inhibition assays) and correlate substituent effects with activity.
Validate with molecular docking (AutoDock Vina) against target proteins (e.g., kinases) .
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
ICReDD’s reaction design framework integrates:
- Quantum Chemical Calculations : Identify transition states and energy barriers for cyclization steps using Gaussian 16 at the B3LYP/6-31G* level .
- Machine Learning : Train models on existing thiazolo[3,2-a]pyrimidine syntheses to predict optimal solvents (e.g., DMF vs. THF) and temperatures (80–120°C) .
- Experimental Validation : Screen predicted conditions in microreactors (0.1–1 mmol scale) and refine via DOE (design of experiments) .
Q. How to resolve contradictions in spectral data during characterization?
- Ambiguous NMR Peaks : Use 2D NMR (HSQC, HMBC) to assign overlapping signals (e.g., pyrazole vs. thiazolo protons) .
- Discrepant Mass Data : Re-analyze via high-resolution FT-ICR MS to distinguish isotopic patterns (e.g., ³⁵Cl vs. ³⁷Cl) .
- Crystallographic Validation : If IR/NMR remain inconclusive, grow single crystals (via slow evaporation in acetonitrile) for X-ray analysis .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to reconcile?
- Issue : Some studies report solubility in DMSO >50 mg/mL, others <10 mg/mL.
- Resolution :
- Verify particle size via dynamic light scattering (nanoparticles reduce apparent solubility).
- Test under controlled humidity (hygroscopicity may cause variability) .
- Use standardized shake-flask assays (pH 7.4 PBS buffer, 24 h equilibration) .
Q. Discrepancies in biological activity across assays
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
